3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(4-pyrimidinylmethyl)propanamide -

3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(4-pyrimidinylmethyl)propanamide

Catalog Number: EVT-3949691
CAS Number:
Molecular Formula: C21H20ClN3O
Molecular Weight: 365.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(3-fluoro-4-chlorophenoxy)-2-hydroxy-2-methylpropanamide is a selective androgen receptor modulator (SARM) investigated for its potential as a hormonal male contraceptive. [] In preclinical studies, this compound exhibited high binding affinity for androgen receptors, acting as a full agonist. [] When administered to male rats, it demonstrated suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, leading to a reduction in prostate size and effects on spermatogenesis, ultimately resulting in infertility. [] These effects were reversible upon discontinuation of treatment. []

(2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292)

Compound Description: (2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide, also known as PD 0348292, is a potent and selective factor Xa inhibitor. [] It exhibits oral bioavailability and has demonstrated efficacy in preclinical models of thrombosis. [] This compound entered phase II clinical trials for the treatment and prevention of thrombotic disorders. []

N-(2-chloro-4-((6,7-dimethoxy-4-quinolyl)oxy)phenyl)-N'-(5-methyl-3-isoxazolyl)urea

Compound Description: N-(2-chloro-4-((6,7-dimethoxy-4-quinolyl)oxy)phenyl)-N'-(5-methyl-3-isoxazolyl)urea is a compound for which a pharmaceutically acceptable salt in a crystalline form has been patented. [] The specific biological activity of this compound has not been disclosed in the patent. []

3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-(6-(4-(4-ethylpiperazin-1-yl)phenylamino)pyrimidin-4-yl)-1-methylurea (NVP-BGJ398)

Compound Description: 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-(6-(4-(4-ethylpiperazin-1-yl)phenylamino)pyrimidin-4-yl)-1-methylurea, also known as NVP-BGJ398, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. [] It exhibits antitumor activity in preclinical models, particularly in bladder cancer xenografts with FGFR3 overexpression, making it a potential therapeutic agent for cancer treatment. []

N-Methyl-N-phenyl-2-((2-(pyridin-2-yl)quinolin-4-yl)oxy)propanamide (22a)

Compound Description: N-Methyl-N-phenyl-2-((2-(pyridin-2-yl)quinolin-4-yl)oxy)propanamide (22a) is a high-affinity ligand for translocator protein (TSPO), a biomarker of neuroinflammation. [] This compound exhibits low nanomolar affinity for TSPO in both rat and human tissues, with a moderate lipophilicity profile, making it a promising lead for developing PET radioligands for imaging TSPO in vivo. []

(-)-trans-(2S,5S)-2-(3-(2-Oxopropylsulfonyl)-4-n-propoxy-5-(3-hydroxypropoxy)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran

Compound Description: (-)-trans-(2S,5S)-2-(3-(2-Oxopropylsulfonyl)-4-n-propoxy-5-(3-hydroxypropoxy)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran is a potent and orally active platelet-activating factor (PAF) antagonist. [] It exhibits high affinity for PAF receptors in vitro and demonstrates efficacy in various in vivo models of PAF-induced inflammation. [] This compound represents a promising lead for developing anti-inflammatory agents. []

3-Phenyl-1,2,4-triazolin-5-one and its N-methyl derivatives

Compound Description: 3-Phenyl-1,2,4-triazolin-5-one and its N-methyl derivatives were investigated for their tautomeric behavior. [] Spectroscopic evidence indicated that these compounds primarily exist in the oxo form, except for the 2-methyl derivative, which favors the hydroxy form. []

N-(Phenyl)-N-(4-methylquinolinyl)amine Derivatives

Compound Description: A series of N-(phenyl)-N-(4-methylquinolinyl)amine derivatives were investigated for their fluorescence properties in the presence of hydrogen peroxide and cobalt(II). [] These compounds exhibited varying fluorescence intensities depending on their substituents and the reaction conditions. [] In particular, the derivative with a 4'-hydroxy group on the phenyl ring showed the highest fluorescence intensity and stability, demonstrating potential for cobalt(II) detection. []

2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (YM928)

Compound Description: 2-[N-(4-Chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one, also known as YM928, is an orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. [] It exhibits broad-spectrum anticonvulsant activity in various animal models of generalized seizures. []

(E)-3-phenyl-2-styrylquinazolin-4(3H)-one derivatives

Compound Description: (E)-3-phenyl-2-styrylquinazolin-4(3H)-one derivatives represent a novel class of noncompetitive, NR2C/D subunit-selective N-methyl-D-aspartate (NMDA) receptor antagonists. [] They exhibit potent inhibition of recombinant NMDA receptors containing NR2C/D subunits with significant selectivity over NR2A/B-containing receptors. []

N-(2,5-Disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines

Compound Description: A series of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines were synthesized and evaluated as NMDA receptor ion-channel blockers. [] The structure-activity relationship studies revealed that compounds with specific substitution patterns on the phenyl rings exhibited high affinity and selectivity for NMDA receptors. [] Notably, compounds with 2,5-disubstitution on one phenyl ring and 3-substitution on the other phenyl ring demonstrated potent NMDA receptor blocking activity. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364 or Taranabant)

Compound Description: N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide, also known as MK-0364 or Taranabant, is an acyclic amide cannabinoid-1 receptor (CB1R) inverse agonist. [, ] It exhibited potent and selective binding to CB1R and demonstrated efficacy in reducing food intake and body weight in rodent models of obesity. [] The development of Taranabant was discontinued due to adverse effects observed in clinical trials. []

N-Hydroxy-3-phenyl-2-propenamides

Compound Description: N-Hydroxy-3-phenyl-2-propenamides represent a class of compounds explored for their inhibitory activity against human histone deacetylases (HDACs). [] These compounds exhibited potent inhibition of HDACs in vitro and demonstrated antitumor activity in cell-based assays and xenograft models. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: 4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide, also known as A-867744, is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). [] This compound enhances the activity of α7 nAChRs by increasing the potency, efficacy, and duration of acetylcholine-evoked currents. [] A-867744 represents a potential therapeutic agent for cognitive deficits associated with schizophrenia and Alzheimer's disease. []

Properties

Product Name

3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(4-pyrimidinylmethyl)propanamide

IUPAC Name

3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(pyrimidin-4-ylmethyl)propanamide

Molecular Formula

C21H20ClN3O

Molecular Weight

365.9 g/mol

InChI

InChI=1S/C21H20ClN3O/c1-25(14-17-11-12-23-15-24-17)21(26)13-19(16-7-3-2-4-8-16)18-9-5-6-10-20(18)22/h2-12,15,19H,13-14H2,1H3

InChI Key

HXNDNXYKUXHSKY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC=NC=C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.